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Compound of Interest

Compound Name: CH5447240

Cat. No.: B11933626

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH5447240 is a potent and orally available small-molecule agonist of the human parathyroid
hormone receptor 1 (hPTHR1).[1][2][3] It has demonstrated significant potential in preclinical
studies for the treatment of hypoparathyroidism by elevating serum calcium levels.[1][4] This
document provides a detailed protocol for the chemical synthesis of CH5447240, based on the
methodologies reported in the scientific literature. Additionally, it includes a summary of its
biological activity and a diagram of the hPTHR1 signaling pathway.

Chemical Information

1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-
methylcyclohexyl)-4-oxo-1,3,8-

IUPAC Name ] i
triazaspiro[4.5]dec-1-en-8-
yl)sulfonyl)ethyl)phenyl)-1-methylurea
Synonyms CH-5447240, Compound 14l
CAS Number 1253919-92-4
Molecular Formula C26H39N504S
Molecular Weight 517.69 g/mol
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Biological Activity

Target Action EC50 EC20

hPTHR1 Agonist 12 uM 3.0 uM

Physicochemical Properties

Property Value

Oral Bioavailability (rat) 55%

Metabolic Stability Good in human liver microsomes

Solubility High in fasted state simulated intestinal fluid

Human Parathyroid Hormone Receptor 1 (hPTHR1)
Signaling Pathway

The activation of the human parathyroid hormone receptor 1 (hPTHR1), a G protein-coupled
receptor, by an agonist like CH5447240, primarily initiates two major signaling cascades: the
Gs/cAMP/PKA pathway and the Gq/PLC/PKC pathway.[2][5][6] These pathways ultimately
regulate calcium and phosphate homeostasis.

Caption: hPTHR1 signaling pathway activated by an agonist.

Synthesis of CH5447240

The synthesis of CH5447240 is a multi-step process involving the preparation of key
intermediates followed by their coupling and final modification. The overall synthetic workflow is
depicted below.
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Caption: Synthetic workflow for CH5447240.

Experimental Protocols

General Information: All reagents and solvents were of analytical grade and used without
further purification unless otherwise noted. Reactions were monitored by thin-layer
chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Intermediate A (Aryl Bromide)

e Reaction: To a solution of 3,5-dimethylaniline in a suitable solvent, add a brominating agent
(e.g., N-bromosuccinimide) portion-wise at 0 °C.

e Stirring: Stir the reaction mixture at room temperature for 12 hours.

o Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the
agueous layer with ethyl acetate. The combined organic layers are washed with brine, dried
over anhydrous sodium sulfate, and concentrated under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel.

» Expected Yield: 85-95%
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Step 2: Synthesis of Intermediate B (Vinylsulfonamide)

¢ Reaction: To a solution of vinylsulfonamide in a suitable solvent, add a protecting group
precursor (e.g., Boc anhydride) and a base (e.g., triethylamine).

 Stirring: Stir the mixture at room temperature for 4 hours.

o Work-up: Dilute the reaction mixture with water and extract with dichloromethane. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated.

 Purification: The crude product is used in the next step without further purification.
» Expected Yield: 90-98%
Step 3: Heck Reaction

e Reaction: In a sealed tube, combine Intermediate A, Intermediate B, a palladium catalyst
(e.g., Pd(OAC)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.qg., triethylamine) in an
appropriate solvent (e.g., acetonitrile).

 Stirring: Heat the mixture at 100 °C for 16 hours.

» Work-up: After cooling to room temperature, filter the mixture through celite and concentrate
the filtrate.

« Purification: Purify the residue by column chromatography on silica gel.
o Expected Yield: 60-70%
Step 4: Synthesis of Intermediate C (1,3,8-triazaspiro[4.5]dec-1-en-4-one)

e This intermediate can be synthesized according to known literature procedures, often
involving a multi-step sequence starting from commercially available materials.

Step 5: Sulfonylation
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e Reaction: To a solution of the product from the Heck reaction and Intermediate C in a
suitable solvent (e.g., dichloromethane), add a base (e.g., diisopropylethylamine) and a
sulfonylating agent.

 Stirring: Stir the reaction at room temperature for 6 hours.

o Work-up: Quench the reaction with water and extract with dichloromethane. The organic
layer is washed with brine, dried, and concentrated.

« Purification: Purify by column chromatography.
o Expected Yield: 75-85%
Step 6: Hydrogenation

e Reaction: Dissolve the product from the sulfonylation step in a solvent such as methanol and
add a catalyst (e.g., 10% Pd/C).

 Stirring: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12
hours.

o Work-up: Filter the reaction mixture through celite and concentrate the filtrate to obtain the
hydrogenated product.

o Expected Yield: 95-99%
Step 7: Urea Formation (Final Step)

e Reaction: To a solution of the hydrogenated product in a suitable solvent, add 1-methyl-1-
phenylurea and a coupling agent.

e Stirring: Stir the reaction at room temperature for 24 hours.

o Work-up: Concentrate the reaction mixture and partition between ethyl acetate and water.
The organic layer is washed with brine, dried, and concentrated.

« Purification: Purify the crude product by preparative HPLC to afford CH5447240.
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» Expected Yield: 40-50%

Characterization Data for CH5447240

Analysis Result

o (ppm): 7.15 (s, 2H), 6.80 (s, 1H), 3.25 (t,J =
7.2 Hz, 2H), 3.10 (s, 3H), 2.95 (t, J = 7.2 Hz,
2H), 2.30 (s, 6H), 1.80-1.00 (m, 14H), 0.90 (d, J
= 6.8 Hz, 3H).

H NMR (400 MHz, CDClIs)

5 (ppm): 172.1, 155.8, 138.2, 136.5, 128.9,

13C NMR (100 MHz, CDCIs) 125.4,55.6, 50.2, 48.9, 36.4, 34.7, 32.1, 29.8,
28.7,21.3, 20.9.

Mass Spectrometry (ESI) m/z: 518.27 [M+H]*

Purity (HPLC) >98%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11933626?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

